molecular formula C16H26O2 B12671762 alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate CAS No. 97659-27-3

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

Cat. No.: B12671762
CAS No.: 97659-27-3
M. Wt: 250.38 g/mol
InChI Key: IHPNVNZLLLTYFO-UHFFFAOYSA-N
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Description

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate: is a chemical compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a pentenyl group. This compound is often used in various industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of fragrances and flavor compounds.

Biology: This compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a bioactive molecule in drug discovery.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are evaluated for their potential use in treating various diseases, including inflammatory conditions and infections.

Industry: Industrially, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.

Mechanism of Action

The mechanism of action of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is unique due to its specific combination of functional groups and its applications in various fields. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable for research and industrial purposes.

Properties

CAS No.

97659-27-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate

InChI

InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3

InChI Key

IHPNVNZLLLTYFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C

Origin of Product

United States

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